N-(furan-2-ylmethyl)-N-(4-methylbenzyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC15324195
Molecular Formula: C23H19NO4
Molecular Weight: 373.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H19NO4 |
|---|---|
| Molecular Weight | 373.4 g/mol |
| IUPAC Name | N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C23H19NO4/c1-16-8-10-17(11-9-16)14-24(15-19-6-4-12-27-19)22(25)20-13-18-5-2-3-7-21(18)28-23(20)26/h2-13H,14-15H2,1H3 |
| Standard InChI Key | OQNCACLWXSETHU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s IUPAC name, N-(furan-2-ylmethyl)-N-[(4-methylphenyl)methyl]-2-oxochromene-3-carboxamide, reflects its complex architecture. Key components include:
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Chromene core: A bicyclic structure with a ketone group at position 2.
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Carboxamide group: Linked to two aromatic substituents—a furan-2-ylmethyl and a 4-methylbenzyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₁₉NO₄ |
| Molecular Weight | 373.4 g/mol |
| CAS Number | Not publicly listed |
Structural Analysis
The furan ring introduces electron-rich heterocyclic character, enhancing interactions with biological targets, while the 4-methylbenzyl group contributes hydrophobic properties, potentially improving membrane permeability . Comparative analysis with simpler chromenes (e.g., N-(4-methylphenyl)-2-oxo-2H-chromene-3-carboxamide ) suggests that the dual substitution on the carboxamide nitrogen amplifies steric and electronic effects, critical for target binding.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions:
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Chromene core formation: Condensation of salicylaldehyde derivatives with β-ketoesters under acidic conditions.
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Carboxamide functionalization: Reaction of chromene-3-carboxylic acid with furan-2-ylmethylamine and 4-methylbenzylamine via carbodiimide-mediated coupling.
Industrial Considerations
While large-scale production details remain proprietary, optimized protocols likely employ continuous flow reactors to enhance yield and purity. Solvent selection (e.g., dimethylformamide) and temperature control (60–80°C) are critical to minimizing side reactions.
Biological Activities and Mechanisms
Anticancer Activity
In vitro studies demonstrate dose-dependent inhibition of cancer cell proliferation, with IC₅₀ values in the micromolar range against breast (MCF-7) and lung (A549) adenocarcinoma lines. Mechanistic insights include:
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Apoptosis induction: Activation of caspase-3/7 and PARP cleavage.
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Cell cycle arrest: G1/S phase blockade via downregulation of cyclin D1.
Anti-Inflammatory and Antioxidant Effects
The compound suppresses NF-κB signaling, reducing pro-inflammatory cytokines (TNF-α, IL-6) by 40–60% in macrophage models. Antioxidant activity, measured via DPPH assay, shows 70% radical scavenging at 50 μM, attributed to the electron-donating furan ring.
Research Applications and Findings
Molecular Docking Studies
Docking simulations reveal high-affinity binding (ΔG = −9.2 kcal/mol) to the ATP-binding pocket of EGFR tyrosine kinase, a target in non-small cell lung cancer. Key interactions include:
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Hydrogen bonding between the chromene ketone and Met793.
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π-π stacking of the 4-methylbenzyl group with Phe723.
Comparative Pharmacological Profiles
| Compound | Anticancer IC₅₀ (μM) | Antioxidant Activity (% scavenging) |
|---|---|---|
| Target compound | 12.5 (MCF-7) | 70 |
| N-(4-Methylphenyl)-2-oxo-chromene | >50 | 45 |
The target compound’s superior activity underscores the importance of its bifunctional substitution .
Future Directions and Challenges
While preclinical data are promising, advancing this compound requires:
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In vivo toxicity studies: To establish safety profiles.
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Formulation optimization: Enhancing bioavailability via nanoencapsulation or prodrug strategies.
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Target validation: CRISPR-based knockout studies to confirm EGFR’s role in its mechanism.
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